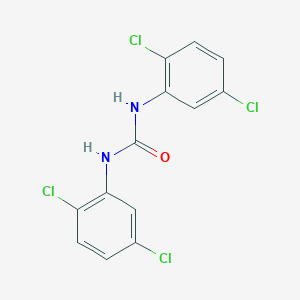

1,3-Bis(2,5-dichlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(2,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C13H8Cl4N2O and its molecular weight is 350 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1,3-Bis(2,5-dichlorophenyl)urea (COH-SR4)?

The synthesis involves reacting 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline in dichloromethane under nitrogen atmosphere. After 19 hours at ambient temperature, the product is filtered, washed with dichloromethane, and dried in vacuo to yield a white crystalline solid (82% yield). Key characterization methods include 1H-NMR, 13C-NMR, and HRMS-ESI for structural validation .

Q. What standard assays are used to evaluate the anti-proliferative effects of COH-SR4 in vitro?

The MTT assay is routinely employed to determine IC50 values (e.g., 96-hour treatment in melanoma cell lines). Colony-forming assays are used to assess long-term proliferation inhibition, with colonies quantified using imaging systems like the Innotech Alpha Imager HP. Replicates (n=16 for MTT; n=3 for colony assays) ensure statistical robustness .

Q. How is COH-SR4 toxicity assessed in preclinical models?

In vivo safety is evaluated through histopathological analysis of resected tumor tissues and systemic organs. For example, oral administration of 4 mg/kg COH-SR4 in mice showed no observable toxicity, with no adverse effects on organ morphology or body weight .

Advanced Research Questions

Q. How does COH-SR4 induce apoptosis, and what contradictions exist in reported mechanisms?

COH-SR4 activates intrinsic apoptosis via PARP cleavage and upregulation of pro-apoptotic Bim while downregulating anti-apoptotic Bcl2. However, conflicting data exist regarding its role in AMPK activation: while SR4 enhances AMPK phosphorylation (T172) in melanoma, BRAF V600E mutations in some cell lines may suppress AMPK via LKB1 inhibition. Researchers must validate AMPK status in specific models to reconcile these findings .

Q. What experimental strategies resolve discrepancies in IC50_{50}50 values across studies?

Variability in IC50 values (e.g., due to cell line heterogeneity or assay conditions) can be addressed by standardizing protocols:

- Use identical cell passage numbers and culture media.

- Include internal controls (e.g., cisplatin for melanoma).

- Perform dose-response curves with ≥8 replicates per concentration .

Q. How does COH-SR4 modulate the tumor microenvironment in syngeneic mouse models?

SR4 reduces tumor vascularization (CD31+ endothelial cells) and proliferation markers (Ki67) while increasing phospho-AMPK levels. Western blot analysis of tumor lysates reveals decreased Akt, vimentin, fibronectin, CDK4, and cyclin B1, indicating dual inhibition of proliferation and metastasis pathways. These effects require validation in orthotopic models to exclude site-specific biases .

Q. What methodologies optimize COH-SR4 dosing for combination therapies?

Co-treatment studies with chemotherapeutics (e.g., cisplatin) or radiation should use sub-IC50 SR4 concentrations to avoid additive toxicity. Pharmacokinetic parameters (e.g., half-life = 6.2 hours in mice) guide dosing intervals. Synergy is quantified via Chou-Talalay combination indices, with mechanistic follow-up (e.g., GST activity inhibition) to confirm target engagement .

Q. How do structural modifications of COH-SR4 impact its anti-cancer efficacy?

Comparative studies with analogs (e.g., 1,3-bis(3,4-dichlorophenyl)urea) reveal that chlorine substitution patterns at phenyl rings critically influence potency. For example, 3,5-dichloro substitution enhances melanoma cell uptake compared to 3,4-dichloro derivatives. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with GST active sites as a key determinant of activity .

Propriétés

Numéro CAS |

13201-85-9 |

|---|---|

Formule moléculaire |

C13H8Cl4N2O |

Poids moléculaire |

350 g/mol |

Nom IUPAC |

1,3-bis(2,5-dichlorophenyl)urea |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20) |

Clé InChI |

NGADHVHLPNQITE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

SMILES canonique |

C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

Key on ui other cas no. |

13201-85-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.